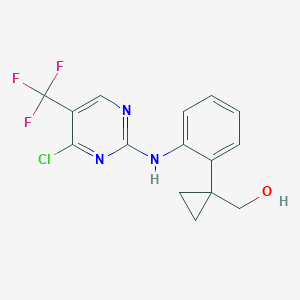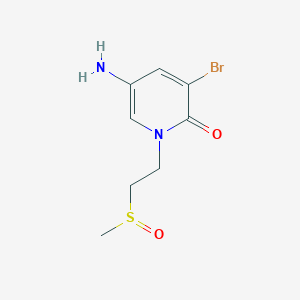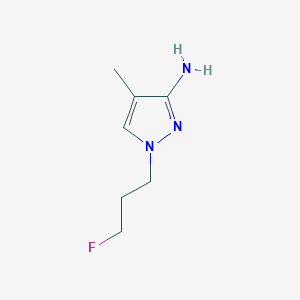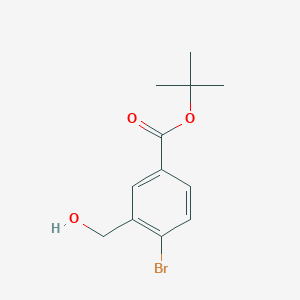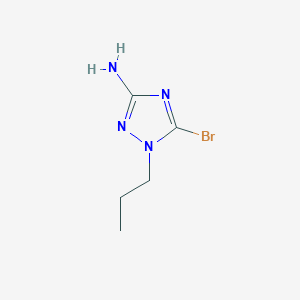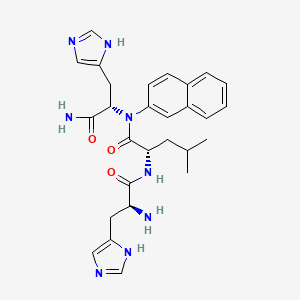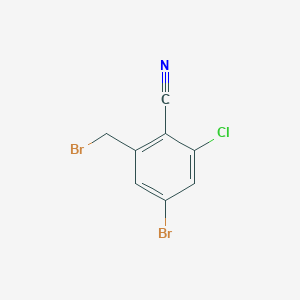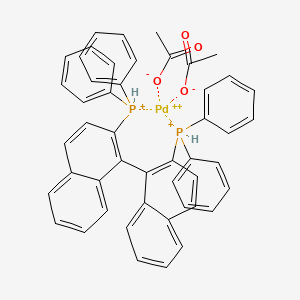
Diacetate{2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) is a coordination complex that features a palladium(II) center coordinated to a ligand known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) typically involves the reaction of palladium diacetate with BINAP in an inert atmosphere. The reaction is usually carried out in a solvent such as 5,5-dimethyl-1,3-cyclohexadiene at room temperature for about an hour. The reaction mixture is then subjected to further conditions, such as heating to 120-140°C under an inert atmosphere, to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and conditions involved.
化学反応の分析
Types of Reactions
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) undergoes various types of reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents that target the palladium center.
Substitution: This complex can participate in substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or peroxides, and reducing agents such as hydrogen or hydrides. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may revert the palladium center to a lower oxidation state.
科学的研究の応用
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring precise chiral configurations.
Industry: The compound is used in industrial processes that require efficient and selective catalytic reactions.
作用機序
The mechanism by which Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) exerts its effects involves the coordination of the BINAP ligand to the palladium center, which facilitates various catalytic processes. The palladium center acts as a catalytic site, enabling the activation and transformation of substrates through processes such as oxidative addition, reductive elimination, and migratory insertion. The BINAP ligand provides a chiral environment, which is crucial for asymmetric catalysis.
類似化合物との比較
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis, but without the chiral BINAP ligand.
Palladium(II) chloride: Commonly used in cross-coupling reactions but lacks the chiral environment provided by BINAP.
Rhodium-BINAP complexes: Similar to palladium-BINAP complexes but with rhodium as the central metal.
Uniqueness
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) is unique due to its combination of palladium and the chiral BINAP ligand, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are essential in many pharmaceutical and industrial applications.
特性
分子式 |
C48H40O4P2Pd+2 |
|---|---|
分子量 |
849.2 g/mol |
IUPAC名 |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;palladium(2+);diacetate |
InChI |
InChI=1S/C44H32P2.2C2H4O2.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |
InChIキー |
ZDQNZTTXFBKHTP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


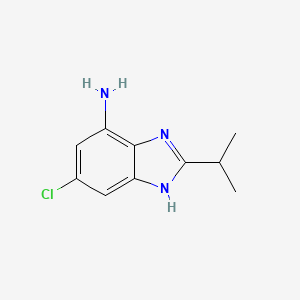
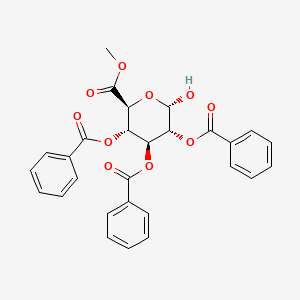
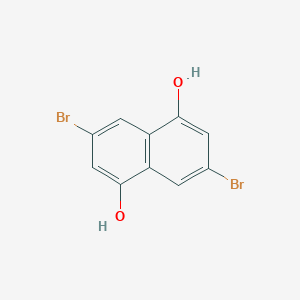



![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
